3-Nitro-5-phenethylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
3-Nitro-5-phenethylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, material science, and other fields. The unique structure of this compound, which includes a nitro group and a phenethyl substituent, contributes to its distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-phenethylpyrazolo[1,5-a]pyrimidin-7-ol typically involves a multi-step process. One common method includes the cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with nitro reagents. This process can be carried out under microwave-assisted conditions to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-phenethylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and electrophilic reagents like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different functional groups attached, depending on the reagents and conditions used.
Scientific Research Applications
3-Nitro-5-phenethylpyrazolo[1,5-a]pyrimidin-7-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Nitro-5-phenethylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine .
Uniqueness
3-Nitro-5-phenethylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H12N4O3 |
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Molecular Weight |
284.27 g/mol |
IUPAC Name |
3-nitro-5-(2-phenylethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H12N4O3/c19-13-8-11(7-6-10-4-2-1-3-5-10)16-14-12(18(20)21)9-15-17(13)14/h1-5,8-9,15H,6-7H2 |
InChI Key |
JUQGDGJSENJXIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)N3C(=N2)C(=CN3)[N+](=O)[O-] |
Origin of Product |
United States |
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